6-Hydroxy Bexarotene

概要

説明

6-Hydroxy Bexarotene is an oxidative metabolite of Bexarotene, a synthetic retinoid. It serves as a high-affinity ligand for retinoid X receptors (RXRs), specifically binding to RXRα, RXRβ, and RXRγ, as well as to the retinoic acid receptor α (RARα) with dissociation constants (Kds) of 3.46, 4.21, 4.83, and 8.17 μM, respectively . This compound is known for its selective activation of RXRα, RXRβ, and RXRγ over RARα, RARβ, and RARγ in vitro .

準備方法

合成経路と反応条件: 6-ヒドロキシベキサロテンの調製には、ベキサロテンの酸化が含まれます。 合成経路には通常、過酸化水素またはその他の過酸化物などの酸化剤を制御された条件下で使用して、ベキサロテン分子の所望の位置に水酸化を行うことが含まれます .

工業生産方法: 6-ヒドロキシベキサロテンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を厳密に管理することが含まれます。 液体クロマトグラフィーなどの高度なクロマトグラフィー技術を使用して、化合物を分離および精製することが一般的です .

化学反応の分析

反応の種類: 6-ヒドロキシベキサロテンは、次のものを含むさまざまな化学反応を起こします。

酸化: さらなる酸化により、6-オキソベキサロテンが生成される可能性があります。

還元: 還元反応により、ベキサロテンに戻すことができます。

一般的な試薬と条件:

酸化: 制御された条件下での過酸化水素またはその他の過酸化物。

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: 適切な条件下でのさまざまな求核剤.

主要な生成物:

酸化: 6-オキソベキサロテン。

還元: ベキサロテン。

4. 科学研究への応用

6-ヒドロキシベキサロテンには、いくつかの科学研究への応用があります。

化学: レチノイドX受容体を含む研究におけるリガンドとして使用されます。

生物学: 細胞の分化とアポトーシスにおける役割について調査されています。

医学: 特に皮膚T細胞リンパ腫における癌の治療の可能性について探求されています。

科学的研究の応用

6-Hydroxy Bexarotene has several scientific research applications:

Chemistry: Used as a ligand in studies involving retinoid X receptors.

Biology: Investigated for its role in cell differentiation and apoptosis.

Medicine: Explored for its potential in treating cancers, particularly cutaneous T-cell lymphoma.

Industry: Utilized in the development of new pharmaceuticals targeting RXRs

作用機序

6-ヒドロキシベキサロテンは、レチノイドX受容体サブタイプ(RXRα、RXRβ、RXRγ)に選択的に結合して活性化することによって作用します。これらの受容体は、レチノイド酸受容体、ビタミンD受容体、甲状腺ホルモン受容体、およびペルオキシソーム増殖剤活性化受容体などのさまざまな受容体パートナーとヘテロダイマーを形成できます。 これらの受容体の活性化により、遺伝子発現が調節され、細胞の増殖、分化、およびアポトーシスに影響を与えます .

類似の化合物:

ベキサロテン: 母体化合物で、レチノイドX受容体アゴニストでもあります。

7-ヒドロキシベキサロテン: 類似の結合特性を持つ別の酸化代謝物。

6-オキソベキサロテン: 6-ヒドロキシベキサロテンの酸化形.

独自性: 6-ヒドロキシベキサロテンは、RARサブタイプよりもRXRサブタイプに対する特異的な結合親和性と選択的な活性化のために、ユニークです。 この選択性により、RXR媒介経路に焦点を当てた研究において貴重な化合物となっています .

類似化合物との比較

Bexarotene: The parent compound, also a retinoid X receptor agonist.

7-Hydroxy Bexarotene: Another oxidative metabolite with similar binding properties.

6-Oxo Bexarotene: An oxidized form of 6-Hydroxy Bexarotene.

Uniqueness: this compound is unique due to its specific binding affinity and selective activation of RXR subtypes over RAR subtypes. This selectivity makes it a valuable compound in research focused on RXR-mediated pathways .

生物活性

6-Hydroxy Bexarotene is a significant metabolite of Bexarotene, a synthetic retinoid primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Metabolism and Pharmacokinetics

Bexarotene is extensively metabolized in the liver, with this compound being one of the predominant metabolites identified in plasma samples from humans, rats, and dogs. The metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the formation of several oxidative metabolites including 6-Hydroxy and 7-Hydroxy Bexarotene, as well as their corresponding oxo forms .

Table 1: Metabolites of Bexarotene

| Metabolite | Description |

|---|---|

| This compound | Major circulating metabolite |

| 7-Hydroxy Bexarotene | Minor metabolite |

| 6-Oxo Bexarotene | Minor metabolite |

| 7-Oxo Bexarotene | Minor metabolite |

Biological Activity

The biological activity of this compound is largely linked to its interaction with retinoid receptors, specifically retinoid X receptors (RXRs). While it exhibits some binding affinity to these receptors, its transactivation potential is significantly lower compared to the parent compound, Bexarotene. This reduced activity suggests that while systemic exposure to this compound is substantial, it may not contribute significantly to the therapeutic effects observed with Bexarotene administration .

- Retinoid Receptor Modulation : Although this compound binds to RXRs, its ability to activate these receptors is diminished. This has implications for its role in gene regulation related to cell differentiation and apoptosis.

- Induction of Apoptosis : Similar to Bexarotene, this compound may influence apoptotic pathways in CTCL cell lines, although detailed studies are required to elucidate these effects .

- Impact on Lipid Metabolism : The use of Bexarotene has been associated with dyslipidemia, characterized by increased triglycerides and cholesterol levels. This effect may also extend to its metabolites including this compound .

特性

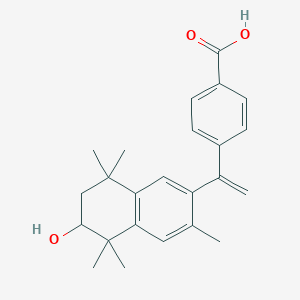

IUPAC Name |

4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWGVKDCAJSUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435130 | |

| Record name | 6-Hydroxy Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368451-07-4 | |

| Record name | 6-Hydroxy-bexarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-BEXAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522KMW8UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-hydroxy bexarotene compare to bexarotene in terms of its activity at retinoid receptors?

A1: While bexarotene exhibits strong binding affinity and transactivation potential for retinoid X receptors (RXR), this compound shows significantly reduced activity. The study found that this compound and other oxidative metabolites of bexarotene had minimal activity in transactivating retinoic acid receptors (RAR) and reduced activity at RXR compared to bexarotene. [] This suggests that while this compound is a major circulating metabolite, it is unlikely to exert significant retinoid receptor activation compared to the parent drug.

Q2: What is the significance of this compound in bexarotene metabolism?

A2: this compound is a major circulating metabolite of bexarotene in humans, rats, and dogs. [] It is formed through oxidative metabolism of bexarotene, primarily in the liver. Although this compound is found in plasma at significant levels, especially in humans, its reduced activity at retinoid receptors suggests it may not contribute significantly to the pharmacological effects of bexarotene.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。